

Technical Support Center: ICI 200355 (Pefabloc SC)

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Compound of Interest

Compound Name: ICI 200355

Cat. No.: B1674269

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the irreversible serine protease inhibitor **ICI 200355**, also known as Pefabloc SC or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF). Understanding these off-target effects is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ICI 200355**?

A1: **ICI 200355** is a broad-spectrum, irreversible inhibitor of serine proteases.^{[1][2][3][4]} It functions by covalently modifying the serine residue within the active site of these enzymes, leading to their inactivation.^[5] Its primary targets include trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.

Q2: What are the known or potential off-target effects of **ICI 200355**?

A2: Besides its intended serine protease targets, **ICI 200355** has been reported to exhibit several off-target activities:

- Inhibition of other enzymes: It can inhibit the activation of NADPH oxidase and directly inhibit phospholipase D (PLD) activity. It has also been described as a potent serine/threonine phosphatase inhibitor.

- Covalent modification of other amino acids: **ICI 200355** can covalently modify other amino acid residues such as tyrosine, lysine, and histidine, which can be a concern in sensitive proteomics applications.
- Effects on cellular processes: It has been shown to inhibit the production of amyloid- β (A β) in various cell lines by affecting α - and β -cleavage of the amyloid precursor protein (APP).

Q3: Is **ICI 200355** toxic to cells?

A3: **ICI 200355** is considered to have low toxicity toward eukaryotic cells, which allows for its use in living cell cultures and in the production of recombinant proteins. However, as with any experimental compound, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

Q4: How does **ICI 200355** compare to other serine protease inhibitors like PMSF?

A4: **ICI 200355** is often used as a non-toxic alternative to PMSF and DFP. It is also more water-soluble and generally more stable in aqueous solutions at physiological pH than PMSF.

Troubleshooting Guide

Problem: I'm observing unexpected changes in cell signaling pathways unrelated to my target serine protease.

- Possible Cause: This could be due to the off-target inhibition of other signaling enzymes. For instance, **ICI 200355** is known to directly inhibit phospholipase D (PLD) with an IC₅₀ of approximately 75 μ M. PLD is a key enzyme in various signaling cascades, and its inhibition could lead to widespread changes in cellular behavior.
- Solution:
 - Review the literature to see if the observed phenotype aligns with the inhibition of known **ICI 200355** off-targets like PLD or serine/threonine phosphatases.
 - Consider using a more specific inhibitor for your target protease if available.
 - Perform control experiments using a structurally unrelated inhibitor for your target protease to see if the same off-target phenotype is observed.

Problem: My protein of interest shows unexpected modifications in mass spectrometry analysis after treatment with **ICI 200355**.

- Possible Cause: **ICI 200355** is a sulfonyl fluoride that can react with nucleophilic amino acid residues other than the active site serine. Off-target covalent modification of tyrosine, lysine, and histidine residues has been reported.
- Solution:
 - For highly sensitive proteomics applications, consider using an alternative inhibitor if possible.
 - Some suppliers offer a "protector solution" that can be used with Pefabloc SC to suppress these non-specific side reactions without affecting its primary inhibitory activity.
 - Carefully analyze your mass spectrometry data for the expected mass shift corresponding to the addition of the AEBSF molecule to non-serine residues.

Problem: I'm seeing inconsistent results or a loss of inhibitor activity in my experiments.

- Possible Cause: The stability of **ICI 200355** in aqueous solutions is pH-dependent. It is more stable at a slightly acidic pH and undergoes hydrolysis more rapidly at a neutral or alkaline pH.
- Solution:
 - Prepare fresh stock solutions of **ICI 200355** in an appropriate acidic buffer or water and store them in aliquots at -20°C for long-term stability.
 - Add the inhibitor to your biological samples immediately before starting the experiment to minimize hydrolysis.
 - Ensure the pH of your experimental buffer is compatible with the stability of the inhibitor for the duration of your assay.

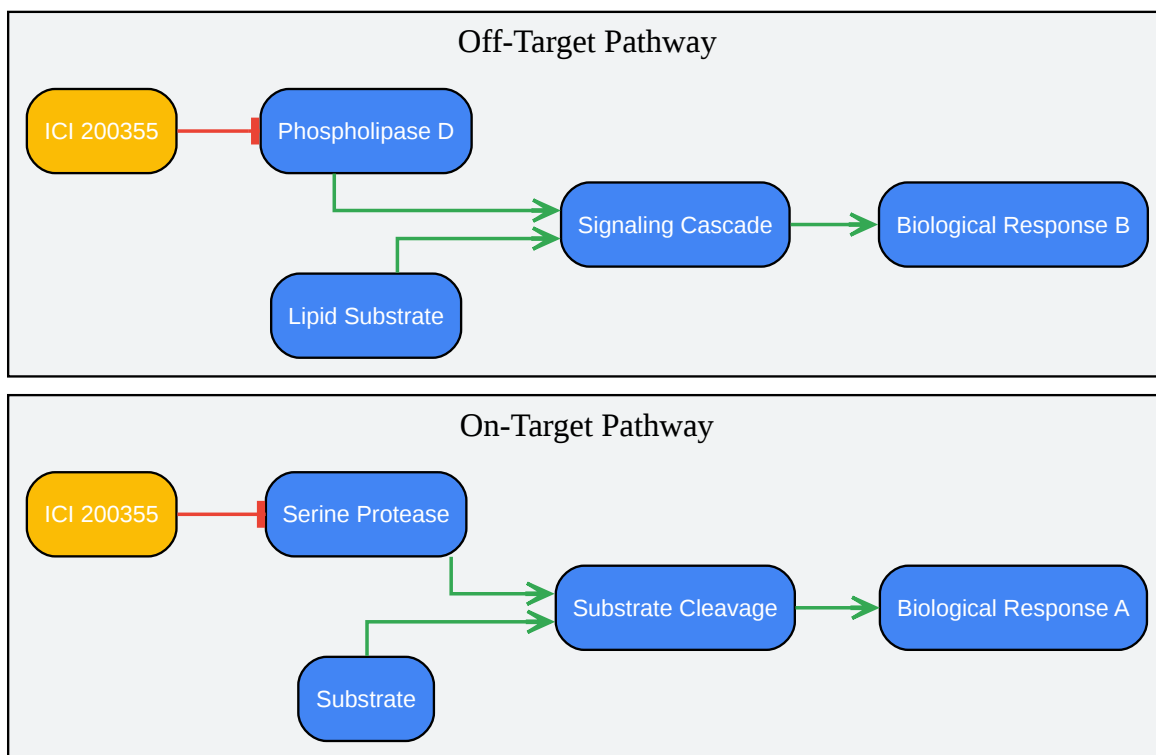
Quantitative Data Summary

The following table summarizes the inhibitory potency (IC₅₀) of **ICI 200355** (AEBSF/Pefabloc SC) against various on-target and off-target enzymes. IC₅₀ is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.

Target Class	Enzyme	IC ₅₀ (μM)	Reference
On-Target	Chymotrypsin	44	
Trypsin	81		
uPA (urokinase-type plasminogen activator)	72		
Factor XIIa	256		
Elastase	525		
tPA (tissue-type plasminogen activator)	720		
Thrombin	920		
Plasmin	1,990		
Glandular Kallikrein	2,860		
Subtilisin A	1,801		
Factor Xa	24,000		
Off-Target	Phospholipase D (PLD)	75	
Amyloid-β Production (in HS695 & SKN695 cells)	~300		
Amyloid-β Production (in K293 cells)	~1,000		

Visualizing Interactions and Workflows

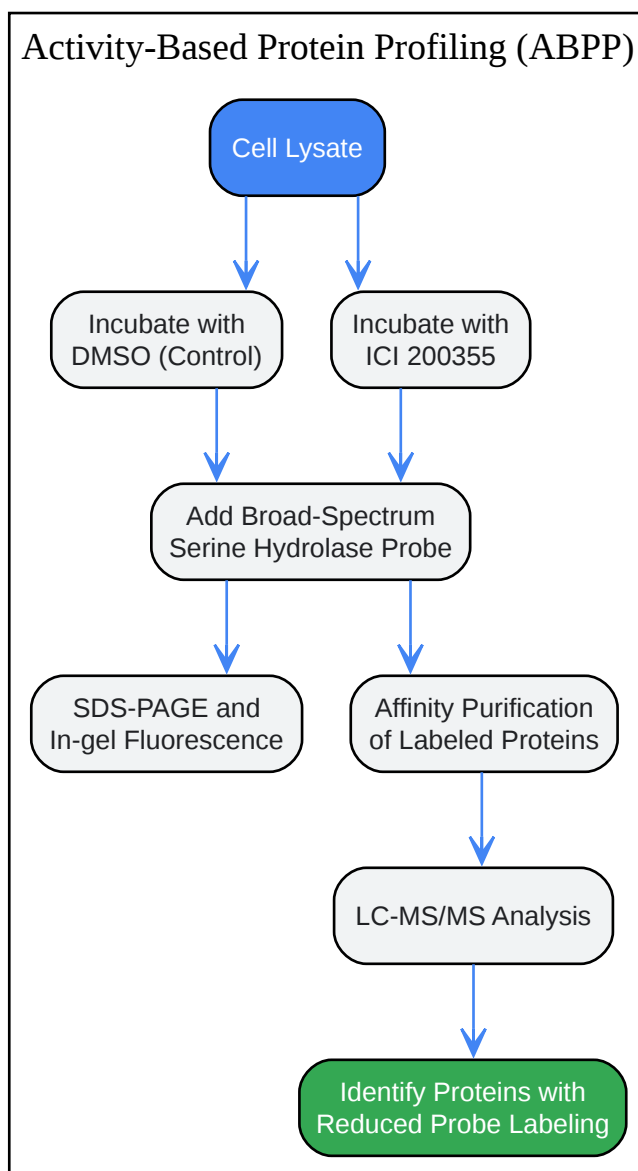
Signaling Pathway Inhibition



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Caption: On-target vs. off-target inhibition by **ICI 200355**.

Experimental Workflow for Off-Target Identification



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Caption: Workflow for identifying off-targets using ABPP.

Experimental Protocols

Detailed, step-by-step protocols for identifying off-target effects should be optimized for the specific experimental system. However, the general methodologies are outlined below.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

ABPP is a powerful chemoproteomic technique used to identify the active members of an enzyme family in complex biological samples.

- **Sample Preparation:** Prepare cell lysates or tissue homogenates under native conditions to preserve enzyme activity.
- **Inhibitor Incubation:** Treat one aliquot of the proteome with **ICI 200355** at a desired concentration and a control aliquot with the vehicle (e.g., DMSO).
- **Probe Labeling:** Add a broad-spectrum, irreversible activity-based probe for serine hydrolases to both the treated and control samples. This probe will covalently label the active site of serine hydrolases that are not already blocked by **ICI 200355**.
- **Analysis:** The proteomes are then analyzed to identify proteins that show reduced labeling by the probe in the **ICI 200355**-treated sample compared to the control. This can be done by:
 - **Gel-Based Methods:** If the probe has a fluorescent tag, the samples can be run on an SDS-PAGE gel, and the labeled proteins can be visualized. Proteins with reduced fluorescence in the inhibitor-treated lane are potential targets.
 - **Mass Spectrometry-Based Methods:** If the probe has a biotin tag, the labeled proteins can be enriched using streptavidin beads, digested, and then identified and quantified by LC-MS/MS.

Kinase Profiling Assays

To investigate off-target effects on kinases, **ICI 200355** can be screened against a panel of purified kinases.

- **Assay Setup:** Kinase profiling is typically performed in a high-throughput format using multi-well plates. Each well contains a specific purified kinase, its substrate, and ATP.
- **Inhibitor Addition:** **ICI 200355** is added at various concentrations to determine its effect on the activity of each kinase.

- **Activity Measurement:** Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric assays (measuring the incorporation of radiolabeled phosphate) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.
- **Data Analysis:** The IC₅₀ value is calculated for each kinase that shows significant inhibition. This provides a profile of the inhibitor's selectivity across the kinome.

Receptor Binding Assays

To determine if **ICI 200355** interacts with specific receptors, competitive binding assays can be performed.

- **Assay Principle:** These assays measure the ability of **ICI 200355** to displace a known radiolabeled ligand from its receptor.
- **Procedure:** A preparation of cells or membranes expressing the receptor of interest is incubated with a constant concentration of the radiolabeled ligand and varying concentrations of **ICI 200355**.
- **Detection:** The amount of bound radioligand is measured, typically by separating the bound and free ligand using filtration and then quantifying the radioactivity.
- **Analysis:** A decrease in the amount of bound radioligand with increasing concentrations of **ICI 200355** indicates that it is competing for the same binding site. An IC₅₀ value for this displacement can then be calculated.

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